N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Technical Guide
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide: A Technical Guide
CAS Number: 215950-19-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide, a key intermediate in the synthesis of the migraine therapeutic, Lasmiditan. This document outlines its chemical properties, detailed synthesis protocols, and its critical role as a Weinreb amide in pharmaceutical manufacturing.
Core Compound Data
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a substituted piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its specific structure allows for controlled reactivity in the formation of complex molecules.
| Property | Value | Reference |
| CAS Number | 215950-19-9 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂O₂ | [4] |
| Molecular Weight | 186.25 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point (Predicted) | 235.3 ± 50.0 °C | [4] |
| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 8.41 ± 0.10 | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
While specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often proprietary and found in certificates of analysis from suppliers, various chemical suppliers indicate the availability of such data upon request.[1][5]
Synthesis Protocol
The synthesis of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is typically achieved through the amidation of 1-methylpiperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This procedure leverages common coupling reagents to facilitate the formation of the Weinreb amide.
Experimental Procedure
Materials:
-
1-methylpiperidine-4-carboxylic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
N,N-dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA)
-
1-hydroxybenzotriazole (HOBt)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
5 N Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Chloroform
-
Isopropanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
In a suitable reaction vessel, dissolve 1-methylpiperidine-4-carboxylic acid (e.g., 5.5 g, 38.4 mmol) in N,N-dimethylformamide (e.g., 100 mL), with heating if necessary to achieve dissolution.[4]
-
To the solution, add N,N-diisopropylethylamine (e.g., 8.0 mL, 46.1 mmol), 1-hydroxybenzotriazole (e.g., 5.2 g, 38.4 mmol), and N,O-dimethylhydroxylamine hydrochloride (e.g., 4.1 g, 42.2 mmol) sequentially.[4]
-
Stir the reaction mixture for 5 minutes.[4]
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (e.g., 7.4 g, 38.4 mmol) to the mixture.[4]
-
Allow the resulting homogeneous solution to stir at room temperature for an extended period (e.g., 63 hours) to ensure the reaction goes to completion.[4]
-
Upon completion, remove the solvent by distillation under reduced pressure.[4]
-
Dissolve the residue in water and adjust the pH to 9 using a 5 N sodium hydroxide solution.[4]
-
Extract the aqueous phase with dichloromethane.[4]
-
Wash the organic layer with a saturated sodium chloride solution.[4]
-
Further extract the aqueous phase with a solvent mixture of chloroform/isopropanol (3:1).[4]
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a yellow liquid.[4]
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Methoxy-N,1-dimethylpiperidine-4-carboxamide.[4]
Role in Lasmiditan Synthesis
N-Methoxy-N,1-dimethylpiperidine-4-carboxamide is a quintessential example of a Weinreb amide, a class of reagents that are instrumental in the synthesis of ketones from organometallic reagents without the common side reaction of over-addition to form a tertiary alcohol. In the synthesis of Lasmiditan, this intermediate allows for the controlled addition of a substituted pyridine moiety, a critical step in constructing the final drug molecule.
The stability of the tetrahedral intermediate formed during the reaction of an organometallic reagent with the Weinreb amide is key to its utility. This intermediate is stable until the reaction is quenched with an acidic workup, at which point it collapses to form the desired ketone.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of N-Methoxy-N,1-dimethylpiperidine-4-carboxamide in the synthesis of Lasmiditan.
Caption: Synthesis workflow for N-Methoxy-N,1-dimethylpiperidine-4-carboxamide.
Caption: Role of the Weinreb amide intermediate in Lasmiditan synthesis.
References
- 1. 215950-19-9|N-Methoxy-N,1-dimethylpiperidine-4-carboxamide|BLD Pharm [bldpharm.com]
- 2. N-Methoxy-N,1-dimethylpiperidine-4-carboxamide CAS 215950-19-9 [benchchem.com]
- 3. 215950-19-9 Cas No. | N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | Apollo [store.apolloscientific.co.uk]
- 4. N-Methoxy-N,1-diMethylpiperidine-4-carboxaMide CAS#: 215950-19-9 [m.chemicalbook.com]
- 5. N-Methoxy-N,1-diMethylpiperidine-4-carboxaMide(215950-19-9) 1H NMR spectrum [chemicalbook.com]
